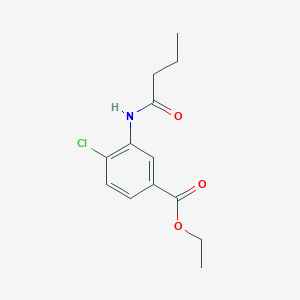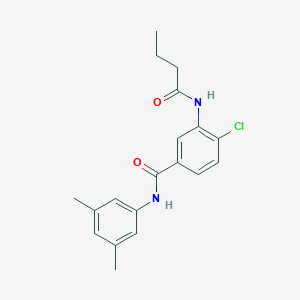![molecular formula C24H24N2O5 B309368 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309368.png)
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide, also known as TMCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide exerts its effects through the modulation of various molecular targets. In cancer cells, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) by activating the caspase-3 pathway. In the brain, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been found to modulate the activity of the NMDA receptor by binding to a specific site on the receptor.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been found to inhibit cell proliferation and induce apoptosis. In the brain, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been shown to improve cognitive function and reduce oxidative stress. 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has also been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. It has a relatively low toxicity profile and can be administered orally or intravenously. However, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in some experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several potential future directions for research on 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide. One area of interest is the development of novel 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide's potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Additionally, further research is needed to fully understand the molecular mechanisms by which 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide exerts its effects in cancer cells and the brain.
Méthodes De Synthèse
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(3-toluidinocarbonyl)phenylamine to yield 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In neuroscience, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has also been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease.
Propriétés
Nom du produit |
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C24H24N2O5 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-[3-[(3-methylphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H24N2O5/c1-15-7-5-9-18(11-15)25-23(27)16-8-6-10-19(12-16)26-24(28)17-13-20(29-2)22(31-4)21(14-17)30-3/h5-14H,1-4H3,(H,25,27)(H,26,28) |
Clé InChI |
LFTWUAUTEYYBMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309286.png)


![3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309295.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B309296.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309297.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide](/img/structure/B309298.png)
![3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309299.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B309300.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309301.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309302.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309305.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309307.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309308.png)